Dendrobane
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Overview
Description
Dendrobane is a sesquiterpene alkaloid and a terpene alkaloid fundamental parent.
Scientific Research Applications
Novel Sesquiterpenoid Compounds
Dendrobane derivatives, such as Dendrobane A, have been identified in studies exploring the chemical constituents of plants like Dendrobium wardianum Warner. These compounds exhibit unique structural properties, like the 4/5/6/6 tetracyclic carbon backbone found in Dendrowardol C. However, these compounds showed no cytotoxic activity against various human tumor cell lines (Fan et al., 2013).
Dendrobium Species: Pharmacological Potential
Dendrobium species, from which dendrobane derivatives are isolated, have been extensively studied for their pharmacological effects. These effects include anticancer, anti-diabetic, neuroprotective, and immunomodulating activities. The constituents of Dendrobium plants, including dendrobane derivatives, contribute to their potential for treating age-related pathologies (Cakova, Bonte, & Lobstein, 2017).
Antiviral Activity
Dendrobine, a major component of Dendrobium nobile and related to dendrobane, has been studied for its antiviral properties. It has shown effectiveness against influenza A viruses, binding to viral nucleoprotein and inhibiting viral replication (Li et al., 2017).
Traditional Medicine and Sustainability
The genus Dendrobium, including species that produce dendrobane derivatives, has been a part of Traditional Chinese Medicine for over 2300 years. The sustainability of the Dendrobium industry, which hinges on the cultivation and conservation of these species, is crucial for the continued medicinal use of its derivatives, including dendrobane (Cheng et al., 2019).
Genomic Research
Genomic studies on Dendrobium species are integral to understanding the biosynthesis of medicinal components, including dendrobane. These studies provide insights into quality formation, propagation, and species identification, which are essential for the medicinal and ornamental use of Dendrobium (Zheng et al., 2018).
properties
Molecular Formula |
C16H27NO |
---|---|
Molecular Weight |
249.39 g/mol |
IUPAC Name |
(1S,4S,7S,8R,11R,12R,13S)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecane |
InChI |
InChI=1S/C16H27NO/c1-9(2)13-11-8-18-14(13)15-16(3)10(7-17(15)4)5-6-12(11)16/h9-15H,5-8H2,1-4H3/t10-,11-,12+,13+,14-,15-,16+/m1/s1 |
InChI Key |
VNAJNLDGWVFACK-LUWMMQMLSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@@H]2CO[C@H]1[C@@H]3[C@@]4([C@H]2CC[C@@H]4CN3C)C |
Canonical SMILES |
CC(C)C1C2COC1C3C4(C2CCC4CN3C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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